Cas no 2640897-11-4 (6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine)

6-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine is a heterocyclic compound featuring a pyridazine core linked to a substituted pyridine moiety via a piperazine bridge. The presence of a chloro and trifluoromethyl group on the pyridine ring enhances its electronic and steric properties, making it a valuable intermediate in medicinal chemistry and agrochemical research. The dimethylamino group on the pyridazine ring contributes to its potential as a bioactive scaffold, particularly in the development of receptor-targeted ligands. This compound's structural complexity and functional group diversity offer versatility in synthetic applications, including the design of novel inhibitors or modulators for biological targets. Its well-defined reactivity profile supports precise derivatization for further optimization.
6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine structure
2640897-11-4 structure
商品名:6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine
CAS番号:2640897-11-4
MF:C16H18ClF3N6
メガワット:386.802531719208
CID:5317516
PubChem ID:154829845

6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine 化学的及び物理的性質

名前と識別子

    • 2640897-11-4
    • F6619-7258
    • 6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine
    • AKOS040710491
    • 6-[4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]-N,N-dimethyl-3-pyridazinamine
    • インチ: 1S/C16H18ClF3N6/c1-24(2)13-3-4-14(23-22-13)25-5-7-26(8-6-25)15-12(17)9-11(10-21-15)16(18,19)20/h3-4,9-10H,5-8H2,1-2H3
    • InChIKey: NQGQVRPZRGBPOU-UHFFFAOYSA-N
    • ほほえんだ: C1(N(C)C)=NN=C(N2CCN(C3=NC=C(C(F)(F)F)C=C3Cl)CC2)C=C1

計算された属性

  • せいみつぶんしりょう: 386.1233568g/mol
  • どういたいしつりょう: 386.1233568g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 9
  • 重原子数: 26
  • 回転可能化学結合数: 3
  • 複雑さ: 458
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 48.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.1

じっけんとくせい

  • 密度みつど: 1.381±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 559.8±50.0 °C(Predicted)
  • 酸性度係数(pKa): 8.73±0.10(Predicted)

6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6619-7258-30mg
6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine
2640897-11-4
30mg
$178.5 2023-09-07
Life Chemicals
F6619-7258-50mg
6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine
2640897-11-4
50mg
$240.0 2023-09-07
Life Chemicals
F6619-7258-1mg
6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine
2640897-11-4
1mg
$81.0 2023-09-07
Life Chemicals
F6619-7258-10μmol
6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine
2640897-11-4
10μmol
$103.5 2023-09-07
Life Chemicals
F6619-7258-2mg
6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine
2640897-11-4
2mg
$88.5 2023-09-07
Life Chemicals
F6619-7258-15mg
6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine
2640897-11-4
15mg
$133.5 2023-09-07
Life Chemicals
F6619-7258-75mg
6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine
2640897-11-4
75mg
$312.0 2023-09-07
Life Chemicals
F6619-7258-2μmol
6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine
2640897-11-4
2μmol
$85.5 2023-09-07
Life Chemicals
F6619-7258-3mg
6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine
2640897-11-4
3mg
$94.5 2023-09-07
Life Chemicals
F6619-7258-10mg
6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine
2640897-11-4
10mg
$118.5 2023-09-07

6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine 関連文献

6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amineに関する追加情報

6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine (CAS No. 2640897-11-4): A Comprehensive Overview

In the realm of specialty chemicals and pharmaceutical intermediates, 6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine (CAS No. 2640897-11-4) has emerged as a compound of significant interest. This heterocyclic molecule, featuring a unique combination of pyridazine and piperazine moieties, has garnered attention from researchers and industry professionals alike due to its potential applications in drug discovery and material science.

The molecular structure of 6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine reveals several noteworthy features. The presence of both chloro and trifluoromethyl substituents on the pyridine ring contributes to the compound's electronic properties, while the dimethylamino group on the pyridazine ring enhances its solubility profile. These structural characteristics make it particularly valuable for applications requiring precise molecular interactions.

Recent trends in medicinal chemistry research have highlighted the importance of such nitrogen-containing heterocycles, with many researchers investigating their potential as kinase inhibitors or GPCR modulators. The piperazine-pyridazine scaffold found in this compound has shown promise in early-stage drug development projects, particularly in neurological and oncological applications, though specific therapeutic uses would require further clinical validation.

From a synthetic chemistry perspective, 6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine presents interesting challenges and opportunities. The compound's CAS number 2640897-11-4 serves as a unique identifier in chemical databases, facilitating research collaboration and patent searches. Synthetic routes to this molecule typically involve multi-step procedures that highlight modern cross-coupling methodologies and heterocyclic ring formation techniques.

The physicochemical properties of this compound make it particularly suitable for structure-activity relationship (SAR) studies. Its moderate lipophilicity (predicted LogP ~2.5) and molecular weight (~400 g/mol) place it within the desirable range for many pharmaceutical applications. The trifluoromethyl group contributes to metabolic stability, a feature increasingly sought after in contemporary drug design paradigms.

In the context of current drug discovery trends, molecules containing pyridazine derivatives have shown renewed interest due to their versatile pharmacological profiles. The specific substitution pattern in 6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine offers multiple vectors for structural modification, allowing medicinal chemists to fine-tune properties for specific biological targets.

From a commercial perspective, the availability of CAS 2640897-11-4 through specialty chemical suppliers has enabled broader investigation of its potential applications. While not yet a high-volume commodity chemical, its unique structure positions it as a valuable building block for pharmaceutical research and development. Current market analysis suggests growing demand for such complex heterocycles in both academic and industrial settings.

Quality control aspects for 6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine typically involve HPLC purity assessment and spectroscopic characterization (1H NMR, 13C NMR, and mass spectrometry). The compound's stability under various conditions has been the subject of preliminary studies, with results indicating good stability in anhydrous environments at room temperature.

Recent advances in computational chemistry have enabled more efficient study of compounds like 6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine. Molecular docking studies and quantum mechanical calculations can provide valuable insights into its potential interactions with biological targets, helping to guide experimental research directions.

The intellectual property landscape surrounding pyridazine-containing compounds continues to evolve, with several patents mentioning similar structures in various therapeutic contexts. While CAS 2640897-11-4 itself may not be specifically claimed in all cases, its structural features appear in numerous patent applications, particularly those related to kinase inhibition and CNS disorders.

Environmental and safety considerations for handling 6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine follow standard laboratory protocols for organic compounds. While comprehensive toxicological data may be limited due to its status as a research chemical, proper personal protective equipment and ventilation are recommended when working with this material.

Future research directions for this compound may explore its potential in catalysis or material science applications, beyond its current focus in pharmaceutical contexts. The unique electronic properties imparted by its chloro-trifluoromethyl-pyridine moiety could make it interesting for specialty materials or as a ligand in coordination chemistry.

For researchers interested in nitrogen-rich heterocycles, 6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine represents an intriguing case study in molecular design. Its balanced combination of hydrogen bond acceptors and donors, along with its moderate size, makes it a compelling subject for both experimental and computational studies in modern chemistry.

As the field of medicinal chemistry continues to evolve, compounds like 6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine (CAS No. 2640897-11-4) will likely play increasingly important roles in drug discovery pipelines. Their ability to serve as versatile scaffolds for further modification positions them as valuable tools in addressing current challenges in therapeutic development.

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